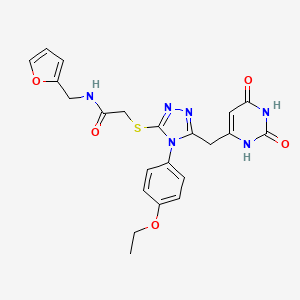![molecular formula C9H16ClNO B2709468 8-Azaspiro[4.5]decan-1-one hydrochloride CAS No. 198133-69-6](/img/structure/B2709468.png)
8-Azaspiro[4.5]decan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro[4.5]decan-1-one hydrochloride: is a versatile small molecule scaffold with the chemical formula C9H16ClNO and a molecular weight of 189.68 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected azaspirodecane and a ketone group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4One common method involves the cyclization of a suitable precursor, such as tetrahydropyran-4-carbonitrile, with 1-bromo-2-fluoroethane under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the ketone functionality and form the final spirocyclic structure .
Industrial Production Methods: Industrial production of 8-Azaspiro[4.5]decan-1-one hydrochloride often involves bulk custom synthesis and procurement of raw materials . The process is optimized for large-scale production, ensuring high yield and purity of the final product. The compound is typically synthesized in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 8-Azaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 8-Azaspiro[4.5]decan-1-one hydrochloride serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks .
Biology: In biological research, this compound is used as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, enhancing the compound’s efficacy and selectivity . The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic structure but with two nitrogen atoms in the ring.
8-Oxa-2-azaspiro[4.5]decane: This compound features an oxygen atom in the spirocyclic ring, offering different chemical properties and reactivity.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains two oxygen atoms in the spirocyclic ring, providing unique structural and functional characteristics.
Uniqueness: 8-Azaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure with a single nitrogen atom and a ketone group. This configuration allows for distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
8-azaspiro[4.5]decan-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDCEEJUEUKLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198133-69-6 |
Source


|
| Record name | 8-azaspiro[4.5]decan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2709387.png)


![1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709395.png)

![[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE](/img/structure/B2709398.png)
![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)



![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)

